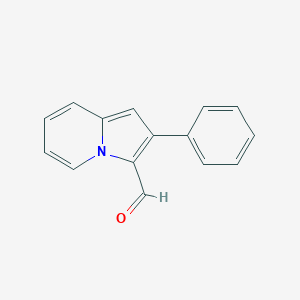

2-Phenylindolizine-3-carbaldehyde

Description

Properties

IUPAC Name |

2-phenylindolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCCGUNEMZFUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355911 | |

| Record name | 2-phenylindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-41-1 | |

| Record name | 2-phenylindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Phenylindolizine-3-carbaldehyde, a key heterocyclic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. The indolizine scaffold, a nitrogen-bridged aromatic system, imparts unique electronic and photophysical properties to its derivatives. This document details the synthesis, physical and spectroscopic characteristics, chemical reactivity, and potential applications of this compound, offering researchers and drug development professionals a thorough resource for leveraging this versatile molecule in their work.

Introduction to the Indolizine Scaffold

Indolizines are a class of N-fused bicyclic aromatic compounds consisting of a pyridine ring fused to a pyrrole ring, sharing a common nitrogen atom.[1] This unique arrangement results in a π-electron-rich 10-electron aromatic system that is isoelectronic with azulene. Unlike its isomer, indole, the indolizine nucleus does not occur widely in nature, but its derivatives have garnered substantial attention due to their diverse biological activities and intriguing photophysical properties.[1]

The indolizine core is considered a "privileged" structure in medicinal chemistry, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Furthermore, the extended π-conjugated system often results in significant fluorescence, making these compounds valuable as organic light-emitting materials and biological probes.[3] this compound serves as a crucial synthetic intermediate, combining the stable 2-phenylindolizine core with a reactive aldehyde functionality, which opens a gateway to a vast array of chemical transformations and the development of novel functional molecules.

Synthesis of this compound

The introduction of a formyl (-CHO) group onto an electron-rich aromatic ring is most effectively achieved via the Vilsmeier-Haack reaction.[4][5] This reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7] The Vilsmeier reagent is a mild electrophile that readily reacts with activated aromatic systems like 2-phenylindolizine.[8] The reaction proceeds via electrophilic substitution, preferentially at the electron-rich C-3 position of the indolizine's five-membered ring.

Reaction Mechanism

The synthesis involves two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack of this reagent on the 2-phenylindolizine substrate and subsequent hydrolysis.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ijpcbs.com [ijpcbs.com]

An In-Depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde: Molecular Structure, Synthesis, and Characterization

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Phenylindolizine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular attributes, detail a field-proven synthetic pathway with mechanistic insights, and discuss its spectroscopic signature. This document is structured to serve as a practical reference for professionals engaged in organic synthesis and drug discovery.

Core Molecular Structure and Properties

This compound is an aromatic heterocyclic compound built upon the indolizine scaffold. The indolizine core, an isomer of indole, consists of a fused pyridine and pyrrole ring system. In this specific derivative, a phenyl group is substituted at the C-2 position of the five-membered pyrrole ring, and a formyl (carbaldehyde) group is attached to the C-3 position.

The molecular formula of this compound is C₁₅H₁₁NO .[1] Its structure combines the planarity and aromaticity of the indolizine and phenyl rings, which contributes to its unique electronic and photophysical properties. The presence of the electron-withdrawing aldehyde group at C-3 significantly influences the reactivity of the indolizine ring, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3672-41-1 | [1] |

| Molecular Formula | C₁₅H₁₁NO | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 105-106 °C |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a robust, two-stage process. This pathway leverages two classic name reactions in heterocyclic chemistry: the Tschitschibabin Indolizine Synthesis to construct the core scaffold, followed by a Vilsmeier-Haack Formylation to introduce the aldehyde functionality.[1] This sequence is logical and efficient because the Tschitschibabin reaction provides a direct route to the electron-rich 2-phenylindolizine precursor, which is highly activated for electrophilic substitution at the C-3 position by the Vilsmeier-Haack reagent.

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 2-Phenylindolizine (Tschitschibabin Reaction)

The Tschitschibabin reaction is a cornerstone of indolizine synthesis.[2] It proceeds via the formation of a pyridinium ylide, which undergoes an intramolecular cyclization.

Experimental Protocol:

-

Step 1: Quaternization of 2-Methylpyridine.

-

To a solution of 2-methylpyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add phenacyl bromide (1.0 eq).

-

Reflux the mixture for 2-4 hours. The quaternization of the pyridine nitrogen by the α-bromo ketone results in the formation of the corresponding N-phenacyl-2-methylpyridinium bromide salt.

-

Cool the reaction mixture to room temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with cold solvent, and dried.

-

-

Step 2: Cyclization and Aromatization.

-

Suspend the dried pyridinium salt in an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃).

-

Heat the mixture to reflux for 4-6 hours. The base abstracts an acidic proton from the methylene group adjacent to the carbonyl, generating a pyridinium ylide intermediate.

-

This ylide undergoes a 1,5-dipolar cyclization, followed by dehydration (elimination of water) to yield the aromatic 2-phenylindolizine.

-

After cooling, the crude product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

-

Causality and Mechanistic Insight: The choice of phenacyl bromide is critical as it provides the carbon framework that will become the C-1, C-2, and phenyl substituent of the final product. The use of a mild base like NaHCO₃ is sufficient to generate the reactive ylide without promoting unwanted side reactions. The final aromatization is the thermodynamic driving force for the reaction.

Stage 2: Formylation of 2-Phenylindolizine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems.[3][4] The indolizine ring is particularly activated towards electrophilic attack at the C-1 and C-3 positions. Due to steric hindrance from the pyridine ring, substitution is heavily favored at the C-3 position in 2-substituted indolizines.

Experimental Protocol: [1]

-

Step 1: Formation of the Vilsmeier Reagent.

-

In a flask cooled in an ice bath (0-5 °C), add phosphorus oxychloride (POCl₃, approx. 2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF), which serves as both reagent and solvent.

-

Stir the mixture at this temperature for 30 minutes to allow for the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

-

Step 2: Electrophilic Substitution.

-

Dissolve the 2-phenylindolizine (1.0 eq) from Stage 1 in a minimal amount of anhydrous DMF.

-

Add the solution of 2-phenylindolizine dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 3: Hydrolysis and Work-up.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is alkaline (pH > 8). This step hydrolyzes the iminium salt intermediate to the final aldehyde.

-

The product, this compound, will typically precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Causality and Mechanistic Insight: The reaction between DMF and POCl₃ generates a highly reactive electrophile. The electron-rich pyrrole moiety of the 2-phenylindolizine acts as the nucleophile, attacking the Vilsmeier reagent. The subsequent hydrolysis step is crucial to convert the resulting iminium species into the final carbaldehyde product.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aldehyde Proton (CHO): A sharp singlet in the downfield region, typically δ 9.5-10.5 ppm. Aromatic Protons: A complex series of multiplets between δ 7.0-8.8 ppm, corresponding to the protons on the phenyl and indolizine rings. The proton at C-5 of the indolizine ring is expected to be the most downfield of the ring protons due to its proximity to the bridgehead nitrogen. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, typically δ 185-195 ppm. Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm, corresponding to the carbons of the indolizine and phenyl rings. |

| Mass Spec (ESI) | Molecular Ion Peak [M+H]⁺: Expected at m/z = 222.09, corresponding to the formula C₁₅H₁₂NO⁺. |

| FTIR | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of an aromatic aldehyde. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

Analysis of Precursor Spectrum (2-Phenylindolizine): The reported ¹H NMR spectrum of the precursor, 2-phenylindolizine, shows characteristic signals for the aromatic protons.[1] Upon formylation at the C-3 position, the singlet corresponding to the H-3 proton would disappear and be replaced by the characteristic downfield aldehyde proton signal. Furthermore, the electronic effect of the aldehyde group would induce slight downfield shifts in the adjacent protons of the indolizine ring. The mass spectrum of 2-phenylindolizine shows a molecular ion peak at m/z 193 (M+), and the addition of a formyl group (CHO, 28 Da) would be expected to increase this to m/z 221 for the product.[1]

Conclusion and Future Directions

This compound is a valuable synthetic intermediate accessible through a reliable and well-understood synthetic sequence. Its structure, confirmed through logical spectroscopic analysis, presents multiple avenues for further functionalization. The aldehyde group can be readily converted into other functional groups (e.g., alcohols, carboxylic acids, imines), making it a key building block for constructing more complex molecules. Given the known biological activities of the indolizine scaffold, including antimicrobial and anticancer properties, derivatives synthesized from this carbaldehyde are promising candidates for drug discovery programs.[5] Researchers are encouraged to utilize the protocols and insights within this guide to explore the rich chemistry of this compound and its potential applications in developing novel therapeutic agents and functional materials.

References

- Design, Synthesis And Chemical Stability Of Indolizine Derivatives For Antihypertensive Activity. Rasayan J. Pharm. Bio. Chem. Sci.

- SYNTHÈSE DE NOUVEAUX SYSTÈMES PHOSPHORÉS À CHIRALITÉ AXIALE ET LEURS APPLICATIONS. École Nationale Supérieure de Chimie de Montpellier.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.

- Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

- Chichibabin Reaction. Cambridge University Press.

-

Chichibabin pyridine synthesis. Wikipedia. Available at: [Link]

- Vilsmeier haack rxn. Slideshare.

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

-

Chichibabin reaction. Wikipedia. Available at: [Link]

- Self-Assembly of Chiral Organoplatinum(IV) Complexes with Both...

- Chichibabin reaction. Grokipedia.

- Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evalu

- Washington Liu Bachelor of Technology Master's Student at Northeast Forestry University.

- Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation.

- Formylation of indolizine 1 e by in situ generation of the Eschenmoser's salt.

-

2-Phenylindolizine. PubChem. Available at: [Link]

- List of synthesized 2-Phenylindolizine compounds.

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Evolution of 2-Phenylindolizines: A Legacy of Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Privileged Scaffold

The indolizine core, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone for the development of a diverse array of biologically active compounds. Among its many derivatives, the 2-phenylindolizine framework has garnered significant attention, serving as the foundation for molecules exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system-depressant effects. This guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for 2-phenylindolizine compounds, offering a technical resource for researchers engaged in their study and application.

The Genesis of a Heterocycle: From "Picolide" to a Foundational Synthesis

The story of the 2-phenylindolizine core is intrinsically linked to the broader history of indolizine chemistry. The journey began in 1912 when Scholtz reported the first synthesis of the parent indolizine.[1][2] By heating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures, he obtained a crystalline substance he named "picolide," which upon hydrolysis yielded the indolizine ring system.[1][2] However, it was the seminal work of Aleksei Chichibabin (often transliterated as Tschitschibabin) in 1927 that provided a more general and practical route to 2-alkyl and 2-aryl substituted indolizines, including the 2-phenyl variant.[3] This method, now famously known as the Tschitschibabin indolizine synthesis, became the cornerstone for accessing this important class of compounds.[3][4][5]

The Tschitschibabin reaction, in its classic form for synthesizing 2-phenylindolizine, involves the condensation of a 2-alkylpyridine, such as 2-picoline, with an α-halo ketone, specifically phenacyl bromide. The reaction proceeds through the initial formation of a quaternary pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to furnish the 2-phenylindolizine core. This elegant and relatively straightforward approach opened the door for systematic investigations into the structure-activity relationships of 2-phenylindolizine derivatives.

The Tschitschibabin Synthesis of 2-Phenylindolizine: A Mechanistic and Practical Overview

The enduring utility of the Tschitschibabin reaction lies in its reliability and the ready availability of its starting materials. The causality behind this robust synthesis can be understood by examining its mechanistic pathway.

Mechanism of the Tschitschibabin Indolizine Synthesis:

-

Quaternization: The synthesis commences with the nucleophilic attack of the nitrogen atom of 2-picoline on the electrophilic carbon of phenacyl bromide. This SN2 reaction forms the key intermediate, 1-phenacyl-2-methylpyridinium bromide.

-

Ylide Formation: In the presence of a base (classically sodium bicarbonate or an organic base), the acidic protons of the methyl group at the 2-position of the pyridinium salt are abstracted. This deprotonation generates a highly reactive pyridinium ylide.

-

Intramolecular Cyclization and Dehydration: The nucleophilic carbanion of the ylide then attacks the electrophilic carbonyl carbon of the phenacyl group in an intramolecular aldol-type condensation. The resulting intermediate readily undergoes dehydration to form the stable aromatic 2-phenylindolizine ring system.

Figure 1: Mechanistic workflow of the Tschitschibabin synthesis of 2-phenylindolizine.

Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylindolizine

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-phenylindolizine based on the classic Tschitschibabin reaction.

Materials:

-

2-Picoline (2-methylpyridine)

-

Phenacyl bromide (α-bromoacetophenone)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Melting point apparatus

-

TLC plates and developing chamber

Procedure:

Part 1: Formation of 1-Phenacyl-2-methylpyridinium bromide

-

In a round-bottom flask, dissolve phenacyl bromide (1.0 eq) in a minimal amount of ethanol.

-

To this solution, add 2-picoline (1.1 eq) dropwise with stirring at room temperature.

-

A white precipitate of the pyridinium salt should begin to form. Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting materials.

-

The resulting 1-phenacyl-2-methylpyridinium bromide can be used in the next step without further purification.

Part 2: Cyclization to 2-Phenylindolizine

-

Suspend the 1-phenacyl-2-methylpyridinium bromide (1.0 eq) in a mixture of water and ethanol.

-

Add an excess of sodium bicarbonate (3-4 eq) to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylindolizine as a crystalline solid.

Data Presentation:

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~188-190 °C (literature value) |

| TLC (Hexane:EtOAc 4:1) | Rf ≈ 0.4-0.5 |

| Yield | 60-80% (typical) |

Modern Synthetic Approaches and the Broadening Horizon of Applications

While the Tschitschibabin reaction remains a valuable and historically significant method, contemporary organic synthesis has introduced a plethora of novel strategies for constructing the 2-phenylindolizine scaffold. These modern methods often offer advantages in terms of milder reaction conditions, greater functional group tolerance, and access to more complex derivatives.

Notable modern synthetic strategies include:

-

1,3-Dipolar Cycloadditions: This powerful method involves the reaction of pyridinium ylides with various dipolarophiles, such as alkynes and alkenes, to construct the indolizine ring in a highly convergent manner.

-

Transition-Metal-Catalyzed Cyclizations: Catalysts based on palladium, copper, gold, and other transition metals have enabled a wide range of cyclization reactions to form the indolizine core with high efficiency and selectivity.

-

Multi-component Reactions: These reactions allow for the assembly of complex 2-phenylindolizine derivatives from three or more starting materials in a single synthetic operation, offering significant advantages in terms of step-economy and diversity-oriented synthesis.

The development of these advanced synthetic methodologies has been driven by the ever-expanding range of applications for 2-phenylindolizine compounds. In the realm of drug discovery, these derivatives have shown promise as:

-

Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.

-

Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.

-

Central Nervous System (CNS) Modulators: Acting as depressants or stimulants, highlighting their potential for treating neurological disorders.

Furthermore, the unique photophysical properties of the 2-phenylindolizine core have led to its exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.

Conclusion: A Scaffold of Enduring Significance

From its historical roots in the pioneering work of Scholtz and Tschitschibabin to its current prominence in modern synthetic and medicinal chemistry, the 2-phenylindolizine core has proven to be a scaffold of enduring significance. The classical Tschitschibabin synthesis provided the initial gateway to this fascinating class of compounds, and its foundational principles continue to inform contemporary synthetic design. As researchers continue to devise innovative synthetic strategies and uncover novel biological activities, the rich history and versatile chemistry of 2-phenylindolizines will undoubtedly continue to inspire future discoveries in science and medicine.

References

-

Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.). Wiley Online Library. Retrieved January 15, 2026, from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. (n.d.). Quimica Nova. Retrieved January 15, 2026, from [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. Retrieved January 15, 2026, from [Link]

Sources

Spectroscopic Profile of 2-Phenylindolizine-3-carbaldehyde: A Technical Guide for Researchers

This technical guide provides a detailed analysis of the spectroscopic data for 2-Phenylindolizine-3-carbaldehyde (CAS No. 3672-41-1), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synthesis of indolizine derivatives is a well-established field, with various methods available for the construction of this versatile scaffold[1][2][3].

Molecular Structure and Significance

This compound possesses a unique fused bicyclic aromatic system known as indolizine, substituted with a phenyl group at the 2-position and a carbaldehyde group at the 3-position. This substitution pattern offers a rich scaffold for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. The indolizine core itself is present in a variety of biologically active compounds[1][2].

A diagram illustrating the molecular structure and numbering of this compound is presented below.

Figure 2. Standard workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indolizine core, the phenyl ring, and the aldehyde group. The predicted chemical shifts (δ) are presented in the table below, with assignments based on the known spectrum of 2-phenylindolizine and the electronic effects of the aldehyde substituent.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~8.0 - 8.2 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~7.0 |

| H-8 | ~7.5 - 7.7 | d | ~9.0 |

| H-6, H-7 | ~6.8 - 7.2 | m | - |

| Phenyl-H | ~7.3 - 7.6 | m | - |

| CHO | ~9.8 - 10.2 | s | - |

Interpretation:

-

Aldehyde Proton (CHO): A highly deshielded singlet is anticipated in the region of δ 9.8-10.2 ppm, a characteristic chemical shift for aldehyde protons. The electron-withdrawing nature of the carbonyl group and the aromatic ring system contributes to this significant downfield shift.

-

Indolizine Protons: The protons on the six-membered ring (H-5, H-6, H-7, H-8) are expected to appear in the aromatic region. H-5 is typically the most downfield proton of the pyridinyl portion of the indolizine system. The introduction of the aldehyde group at C-3 will likely influence the chemical shift of the proton at C-1.

-

Phenyl Protons: The protons of the phenyl group at C-2 will likely appear as a complex multiplet in the range of δ 7.3-7.6 ppm.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are tabulated below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185 - 195 |

| C-2 | ~135 - 140 |

| C-3 | ~125 - 130 |

| C-5 | ~120 - 125 |

| C-8a | ~130 - 135 |

| C-1, C-6, C-7, C-8 | ~110 - 120 |

| Phenyl-C | ~125 - 135 |

| Phenyl-C (ipso) | ~130 - 135 |

Interpretation:

-

Carbonyl Carbon (C=O): The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing in the δ 185-195 ppm range.

-

Indolizine Carbons: The chemical shifts of the indolizine carbons are influenced by the nitrogen atom and the fused ring system. The bridgehead carbons (C-8a and C-3a) and the carbons bearing substituents (C-2 and C-3) will have distinct chemical shifts.

-

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, with the ipso-carbon (the carbon attached to the indolizine ring) showing a characteristic chemical shift.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, aromatic rings, and C-N bonds.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Workflow for ATR-FTIR Analysis

Figure 3. Standard workflow for ATR-FTIR data acquisition.

IR Spectroscopy Data

The expected characteristic IR absorption bands for this compound are summarized in the following table.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3100 - 3000 | C-H (aromatic) | Stretching vibration |

| ~2850 and ~2750 | C-H (aldehyde) | Fermi resonance doublet, characteristic of aldehydes |

| ~1680 - 1660 | C=O (aldehyde) | Carbonyl stretching, conjugated |

| ~1600 - 1450 | C=C (aromatic) | Ring stretching vibrations |

| ~1350 - 1000 | C-N | Stretching vibration |

Interpretation:

-

Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the C=O stretching vibration, which is expected to be strong and sharp, and the two C-H stretching bands around 2850 and 2750 cm⁻¹. The conjugation of the carbonyl group with the indolizine ring system is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde.[4]

-

Aromatic System: The presence of the indolizine and phenyl rings will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds.

Workflow for EI-MS Analysis

Figure 4. Standard workflow for Electron Ionization Mass Spectrometry.

Mass Spectrometry Data

The mass spectrum of this compound (C₁₅H₁₁NO) is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Description |

| 221 | [M]⁺• | Molecular ion |

| 220 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |

| 192 | [M-CHO]⁺ | Loss of the formyl radical |

| 165 | [C₁₃H₉]⁺ | Further fragmentation |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺• at m/z 221 would confirm the molecular weight of the compound. The presence of one nitrogen atom results in an odd molecular weight, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: A significant fragment ion is expected at m/z 220, corresponding to the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion. Another major fragmentation pathway would involve the loss of the entire formyl radical (•CHO), resulting in a peak at m/z 192, which corresponds to the 2-phenylindolizine cation. This fragmentation pattern is a strong indicator of the presence of a carbaldehyde group on the 2-phenylindolizine core. Further fragmentation of the 2-phenylindolizine cation would lead to other smaller fragments.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from analogous compounds, offer a valuable reference for researchers working with this and related indolizine derivatives. Experimental verification of this data will further solidify our understanding of the chemical properties of this important heterocyclic compound.

References

-

Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link] [1]2. ResearchGate. (2024). Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. [Link] [2]3. PubChem. (n.d.). 2-Phenylindolizine. National Center for Biotechnology Information. Retrieved from [Link]

-

Paz, J., et al. (2018). RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. AFINIDAD, 75(582), 118-131. [Link] [3]12. ResearchGate. (n.d.). List of synthesized 2‐Phenylindolizine compounds. [Link]

Sources

The Biological Versatility of Indolizine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of indolizine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a framework for the synthesis of these promising compounds. This guide is structured to offer not only a comprehensive overview but also actionable, field-proven insights to facilitate the advancement of indolizine-based therapeutics.

Introduction: The Indolizine Scaffold - A Moiety of Significant Interest

Indolizine, an isomer of indole, is a bicyclic aromatic compound composed of a fused pyridine and pyrrole ring. This unique structural arrangement confers upon it a distinct electronic and conformational profile, making it an attractive scaffold for the design of novel therapeutic agents.[1][2] The inherent versatility of the indolizine nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.[3] The growing body of research highlights the potential of indolizine derivatives across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] This guide will systematically explore these activities, providing the technical foundation necessary for their further investigation and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Indolizine derivatives have demonstrated significant potential in this arena, exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[4][5]

Mechanism of Action: Disruption of the Cytoskeleton and Induction of Apoptosis

A primary mechanism through which certain indolizine derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4] Tubulin, a key component of microtubules, is essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to the colchicine-binding site of β-tubulin, these derivatives disrupt microtubule dynamics, leading to a cascade of events that culminate in cell death.[4]

This disruption of the microtubule network triggers a cell cycle arrest at the G2/M phase, preventing the cell from entering mitosis.[3][4] Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, leading to programmed cell death.[3] This is often characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins like Bcl-2.[4]

Caption: Anticancer mechanism of indolizine derivatives via tubulin inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the indolizine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Indolizine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8e | CAL-27 (Oral) | 0.047 | [4] |

| BT-20 (Breast) | 0.117 | [4] | |

| HGC-27 (Gastric) | 0.065 | [4] | |

| Compound 8h | CAL-27 (Oral) | 0.052 | [4] |

| BT-20 (Breast) | 0.098 | [4] | |

| HGC-27 (Gastric) | 0.049 | [4] | |

| cis-4g | DU-145 (Prostate) | 36.93 | [5] |

| cis-4f | MDA-MB-231 (Breast) | 35.59 | [5] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Indolizine derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][6]

Mechanism of Action

The precise mechanisms of antimicrobial action for many indolizine derivatives are still under investigation. However, some studies suggest that these compounds may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis.[7] Their structural similarity to other heterocyclic antimicrobials suggests potential for multiple modes of action.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the indolizine derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Antimicrobial Activity of Indolizine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivative XXI | Staphylococcus aureus | 25 | [6] |

| Compound 11i | S. aureus ATCC 25923 | 4 | [8] |

| S. aureus ATCC 43300 (MRSA) | 16.12 | [8] | |

| Compound 9f | S. aureus ATCC 25923 | 8 | [8] |

| Ethyl group at C2 | Mycobacterium tuberculosis (susceptible) | 5.5 | [6] |

| Mycobacterium tuberculosis (MDR) | 11.3 | [6] |

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Indolizine derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[3][9]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

A major mechanism underlying the anti-inflammatory activity of many indolizine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[1][10] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are potent inflammatory mediators.[11] By inhibiting COX-2, these compounds reduce the production of PGs, thereby alleviating pain, swelling, and other symptoms of inflammation.[12] This selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Caption: Anti-inflammatory mechanism of indolizine derivatives via COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the indolizine derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Quantitative Data: Anti-inflammatory Activity of Indolizine Derivatives

| Compound/Derivative | Assay | Result | Reference |

| Compound 5a | COX-2 Inhibition | IC₅₀ = 5.84 µM | [10][13] |

| Indomethacin (Reference) | COX-2 Inhibition | IC₅₀ = 6.84 µM | [10][13] |

| INM (Mefenamic acid derivative) | Carrageenan-induced paw edema | Significant inhibition | [9] |

Other Notable Biological Activities

Beyond the major areas discussed above, indolizine derivatives have shown promise in several other therapeutic fields.

-

Antidiabetic Activity: Certain indolizine derivatives have demonstrated the ability to lower blood glucose levels in animal models of diabetes.[14][15][16] Some of these compounds may act as prodrugs for metformin, enhancing its bioavailability.[11] The proposed mechanisms often involve the inhibition of mitochondrial complex I, similar to metformin, leading to the activation of AMP-activated protein kinase (AMPK).[16][17][18]

-

Antiviral Activity: The antiviral potential of indolizine derivatives is an emerging area of research. Some compounds have shown inhibitory activity against influenza virus, potentially by targeting the viral neuraminidase, an enzyme crucial for viral release from infected cells.[19][20][21][22]

-

Neuroprotective Effects: In the context of neurodegenerative diseases like Alzheimer's, some indolizine derivatives have been found to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[1][5][10][14] By preventing the formation of toxic Aβ oligomers and fibrils, these compounds may offer a therapeutic strategy to slow disease progression.

Synthesis of Indolizine Derivatives: Key Methodologies

The synthesis of the indolizine scaffold can be achieved through several established methods. Two of the most common and versatile approaches are the Tschitschibabin reaction and 1,3-dipolar cycloaddition.

Tschitschibabin Reaction

This classic reaction involves the base-catalyzed condensation of a pyridine derivative with an α-halocarbonyl compound. The reaction proceeds through the formation of a pyridinium ylide, which then undergoes an intramolecular cyclization to form the indolizine ring.

1,3-Dipolar Cycloaddition

This powerful method involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an activated alkyne or alkene. This cycloaddition reaction directly constructs the five-membered ring of the indolizine system.

Conclusion and Future Perspectives

The indolizine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse range of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, antiviral, and neuroprotective effects, underscores its significance in medicinal chemistry. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the development of efficient and scalable synthetic routes will be crucial for translating the therapeutic potential of indolizine derivatives into clinical applications. This guide has provided a comprehensive technical foundation to aid researchers and drug development professionals in this endeavor.

References

-

Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). ACS Medicinal Chemistry Letters. [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules. [Link]

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. (2023). RSC Advances. [Link]

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). PubMed. [Link]

-

Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). ResearchGate. [Link]

-

INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2025). ResearchGate. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (2022). PubMed. [Link]

-

(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2025). ResearchGate. [Link]

-

What are the mechanisms of action of the antivirals?. (n.d.). National Center for Biotechnology Information. [Link]

-

A novel pyrrolidine-2,5-dione derivative induced G2/M phase arrest and apoptosis of hepatocellular carcinoma HepG2 cells through inhibiting tubulin polymerization. (n.d.). scielo.br. [Link]

-

Synthesis and Comparative Analgesic and Anti-Inflammatory Activity of Indolizinyl Derivatives of Some NSAIDs. (2025). Journal of Pharmaceutical Research. [Link]

-

Antiviral agents active against influenza A viruses. (n.d.). National Center for Biotechnology Information. [Link]

-

Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance. (2012). Influenza and Other Respiratory Viruses. [Link]

-

The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA. (n.d.). Frontiers. [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

-

The mechanisms of action of metformin. (2017). Diabetologia. [Link]

-

Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025). ResearchGate. [Link]

-

Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Taylor & Francis Online. [Link]

-

Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity. (n.d.). Taylor & Francis Online. [Link]

-

Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. [Link]

-

Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which.... (n.d.). ResearchGate. [Link]

-

Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.). sciencedirect.com. [Link]

-

IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]

-

Newly synthesized indolizine derivatives - Antimicrobial and antimutagenic properties. (2025). ResearchGate. [Link]

Sources

- 1. Discovery of an Indolizine‐Based Compound with Potent Aβ42 Disaggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA [frontiersin.org]

- 17. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylindolizine-3-carbaldehyde and its Structural Analogs for Researchers and Drug Development Professionals

Abstract

The indolizine scaffold, a unique nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This guide focuses on a particularly promising derivative, 2-phenylindolizine-3-carbaldehyde, and its structural analogs. We will delve into the synthetic strategies for accessing this core, with a special emphasis on the Vilsmeier-Haack formylation. Furthermore, this document will provide a comprehensive overview of the structure-activity relationships (SAR) of these compounds, particularly concerning their anticancer and antimicrobial activities. We will explore their potential mechanisms of action, including the well-documented role of related structures as tubulin polymerization inhibitors. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical insights into this exciting class of molecules.

Introduction: The 2-Phenylindolizine Core - A Privileged Scaffold

The indolizine ring system, an isomer of the more common indole, is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom. This unique structural feature imparts distinct electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents. The introduction of a phenyl group at the 2-position and a carbaldehyde at the 3-position gives rise to this compound, a versatile intermediate and a pharmacophore of interest in its own right.

The presence of the phenyl ring offers opportunities for substitution to modulate lipophilicity and target interactions. The carbaldehyde group is a key functional handle, allowing for a wide range of chemical modifications to generate diverse libraries of structural analogs for biological screening. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Synthetic Methodologies: Accessing the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic routes. The most direct and widely applicable method for the introduction of the C3-aldehyde functionality onto the 2-phenylindolizine core is the Vilsmeier-Haack reaction .

The Vilsmeier-Haack Reaction: A Powerful Formylation Tool

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4] This electrophilic iminium species then attacks the electron-rich indolizine ring, leading to the introduction of a formyl group.

Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on established methodologies for the Vilsmeier-Haack formylation of related heterocyclic systems. Optimization may be required for specific substrates.

Materials:

-

2-Phenylindolizine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 2-phenylindolizine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The 2-phenylindolizine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] The carbaldehyde group at the 3-position serves as a crucial point for derivatization, allowing for the exploration of SAR.

Table 1: Anticancer Activity of Selected 2-Phenylindolizine Analogs

| Compound ID | R1 (at C6) | R2 (at C7) | R3 (at C3) | Cell Line | IC₅₀ (µM) | Reference |

| I | H | H | -CHO | - | - | - |

| II | CH₃ | NO₂ | -C(O)C(O)NH-Ph-3-COOCH₃ | Colo-205 | 68.62 | [6] |

| III | CH₃ | NO₂ | -C(O)C(O)NH-Ph-4-F | MDA-MB-231 | 46.34 | [6] |

| IV | CH₃ | NO₂ | -C(O)C(O)NH-Ph-4-Cl | Colo-205 | 54.23 | [6] |

Note: The IC₅₀ values for compounds II, III, and IV are for acetamide derivatives synthesized from the corresponding 2-phenylindolizine core, where the carbaldehyde is a precursor to the oxoacetamide linkage.

Key SAR Insights for Anticancer Activity:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens, can enhance potency.

-

Modifications at the C3-Position: Derivatization of the 3-carbaldehyde into various functionalities, such as hydrazones, thiosemicarbazones, and acetamides, has been a successful strategy to improve anticancer activity.[6] These modifications can introduce additional hydrogen bonding and hydrophobic interactions with biological targets.

-

Substitution on the Indolizine Core: The introduction of substituents on the indolizine ring system, such as methyl and nitro groups, has been shown to modulate the biological activity of these compounds.[6]

Antimicrobial Activity

Derivatives of 2-phenylindolizine have also shown promising activity against a range of bacterial and fungal pathogens.[7] The ability to modify the core structure allows for the fine-tuning of their antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected 2-Phenylindolizine Analogs

| Compound ID | R1 (at C6) | R2 (at C7) | R3 (at C3) | Organism | MIC (µg/mL) | Reference |

| V | CH₃ | NO₂ | -C(O)C(O)NH-Ph-4-OCH₃ | S. aureus | - | [2] |

| VI | CH₃ | NO₂ | -C(O)C(O)NH-Ph-4-F | E. coli | - | [2] |

| VII | CH₃ | NO₂ | -C(O)C(O)NH-Ph-4-Cl | S. pneumoniae | - | [2] |

| VIII | H | H | -CO-NH-(CH₂)₂-N(CH₃)₂ | E. coli | - | [7] |

| IX | H | H | -CO-NH-(CH₂)₃-N(C₂H₅)₂ | P. aeruginosa | - | [7] |

Note: Specific MIC values for some of the listed compounds were not available in the cited literature, but the studies reported significant antibacterial activity.

Key SAR Insights for Antimicrobial Activity:

-

Lipophilicity and Charge: The introduction of basic side chains, such as dialkylaminoalkyl groups, at the C3 position can enhance antibacterial activity, likely by facilitating interaction with and disruption of the bacterial cell membrane.[7]

-

Substitution Pattern: The overall substitution pattern on both the indolizine and phenyl rings influences the antimicrobial spectrum. Some analogs exhibit broad-spectrum activity, while others are more specific for Gram-positive or Gram-negative bacteria.

Mechanism of Action

While the precise molecular targets for many 2-phenylindolizine derivatives are still under investigation, a significant body of evidence points towards the inhibition of tubulin polymerization as a key mechanism for their anticancer effects.

Inhibition of Tubulin Polymerization

Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. It is hypothesized that 2-phenylindolizine analogs may also exert their anticancer effects through a similar mechanism. Molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules.

Future Perspectives and Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The straightforward synthesis of the core scaffold, coupled with the ease of functionalization at the C3 position, makes this an attractive platform for the generation of diverse chemical libraries.

Future research in this area should focus on:

-

Elucidation of Precise Mechanisms of Action: While tubulin inhibition is a likely mechanism for the anticancer activity of some analogs, further studies are needed to identify and validate the specific molecular targets for a broader range of derivatives.

-

Expansion of SAR Studies: The synthesis and biological evaluation of a wider array of analogs with systematic variations in substitution patterns will provide a more comprehensive understanding of the structure-activity relationships and guide the design of more potent and selective compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.

References

-

Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Jadhav, S. D., & Patil, P. N. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(11), 4165-4175. [Link]

-

Gandham, S. K., Jha, A., & Kudale, A. A. (2024). Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation. Chemistry & Biodiversity, 21(5), e202400075. [Link]

-

Dallemagne, P., & Rochais, C. (2015). Recent Advances in Phenanthroindolizidine and Phenanthroquinolizidine Derivatives With Anticancer Activities. Current Medicinal Chemistry, 22(23), 2728–2743. [Link]

-

Das, A. K., & Mukherjee, I. (2006). Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues. Oriental Journal of Chemistry, 22(2), 335-338. [Link]

-

Organic Syntheses. (n.d.). INDOLE-3-CARBOXALDEHYDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Botezatu, A. V., et al. (2025). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. Molecules, 30(17), 4233. [Link]

-

Wang, Z., et al. (2012). Synthesis and SAR studies of phenanthroindolizidine and phenanthroquinolizidine alkaloids as potent anti-tumor agents. European Journal of Medicinal Chemistry, 51, 250-258. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Recent Advances in Phenanthroindolizidine and Phenanthroquinolizidine Derivatives with Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of phenanthroindolizidine and phenanthroquinolizidine alkaloids as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of Mannich Bases of Indolizine Analogues – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to Theoretical and Computational Exploration of Indolizine Systems in Drug Discovery

Preamble: The Indolizine Scaffold – An Uncharted Territory of Privileged Chemistry

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The indolizine core, a heterocyclic aromatic system comprising a fused pyridine and pyrrole ring, is a quintessential example of such a scaffold.[1][2] As a structural isomer of the well-explored indole, indolizine and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-tubercular, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Despite this potential, indolizine-based drugs have yet to reach the market, distinguishing it from its indole counterparts which are staples in commercial therapeutics.[5][7] This gap presents a compelling opportunity. The strategic application of theoretical and computational chemistry offers a powerful lens to systematically unravel the structure-activity relationships (SAR), predict molecular properties, and rationally design novel indolizine-based therapeutic agents.

This guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the computational methodologies applied to the indolizine system. We will move beyond mere procedural descriptions to elucidate the underlying causality—the "why"—behind the selection of specific computational models and workflows. Our journey will begin with the quantum mechanical heart of the indolizine molecule, progress to the simulation of its interactions with biological systems, and culminate in a holistic view of its potential in modern, computationally-driven drug discovery.

Part I: Quantum Chemical Foundations – Decoding the Electronic Soul of Indolizine

Before one can predict how a molecule will behave in a complex biological environment, one must first understand its intrinsic electronic properties. Quantum chemical calculations provide the fundamental parameters that govern the reactivity, stability, and spectroscopic identity of the indolizine core.

The Causality of Method Selection: DFT and Ab Initio Approaches

The primary goal of quantum chemical studies on indolizine is to obtain an accurate description of its electron distribution. For this, Density Functional Theory (DFT) has become the workhorse of computational chemistry.

-

Why DFT? DFT offers an exceptional balance between computational cost and accuracy for systems of this size. Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. This makes it feasible to study a library of substituted indolizine derivatives. The B3LYP functional is a popular choice as it combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable results for a wide range of organic molecules.[8][9]

-

The Role of Basis Sets: The choice of basis set, such as 6-31+G(d), is critical. It defines the set of mathematical functions used to build the molecular orbitals. The "+" indicates the inclusion of diffuse functions, which are essential for accurately describing systems with lone pairs or anions, while the "(d)" adds polarization functions, allowing for non-spherical electron density distribution, a key feature in π-conjugated systems like indolizine.[8]

-

When to Use Ab Initio? For higher accuracy benchmarks or studying specific phenomena like protonation, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed.[10] These methods are more computationally demanding but provide a more rigorous solution to the Schrödinger equation.

Aromaticity, Reactivity, and Frontier Molecular Orbitals (FMO)

Indolizine is an aromatic 10-π electron system, isoelectronic with naphthalene and its isomer, indole. However, the bridgehead nitrogen atom fundamentally alters its electronic landscape.

-

Reactivity Hotspots: Molecular Orbital (MO) calculations consistently show that the highest electron density in indolizine is located on the five-membered pyrrole ring.[11] Consequently, electrophilic substitution reactions preferentially occur at the C-3 position, and to a lesser extent, at the C-1 position.[6][11] This is a direct consequence of the resonance structures that place a partial negative charge on these carbons.

-

FMO Theory in Action: The reactivity can be rationalized using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For an electrophilic attack, the reaction is favored at the site where the HOMO has the largest coefficient. For indolizine, this is the C-3 position. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[12] Theoretical studies have shown that the HOMO-LUMO gap of indolizine is significantly smaller than that of indole, which helps explain its distinct reactivity profile.[12]

This protocol outlines the fundamental steps for calculating the electronic properties of a substituted indolizine molecule.

-

Step 1: Molecular Structure Generation: Construct the 3D structure of the indolizine derivative using a molecular builder (e.g., Avogadro, GaussView).

-

Step 2: Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is crucial as all subsequent properties depend on the correct geometry.

-

Method: DFT (e.g., B3LYP functional)

-

Basis Set: e.g., 6-31+G(d)

-

-

Step 3: Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

To obtain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy) and predict the IR spectrum.

-

-

Step 4: Single-Point Energy and Population Analysis: With the optimized geometry, perform a final, more accurate single-point energy calculation. This step is used to:

-

Calculate electronic properties like HOMO-LUMO energies and the energy gap.

-

Perform a population analysis (e.g., Natural Bond Orbital - NBO) to determine atomic charges and analyze orbital interactions, which can provide deep insights into the electronic structure.[9][13]

-

Generate the Molecular Electrostatic Potential (MEP) map, which visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Part II: Application in Drug Design – From Scaffold to Lead Compound

With a solid quantum mechanical understanding, we can now apply computational tools to simulate how indolizine derivatives interact with biological targets and predict their potential as drug candidates.

Molecular Docking: Visualizing the Ligand-Target Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., an indolizine derivative) when bound to a second (the receptor, e.g., a protein target) to form a stable complex.[14] This method is instrumental in hypothesis-driven drug design.

-

The "Why" of Docking: The primary purpose is to identify plausible binding modes and estimate the strength of the interaction, typically quantified by a scoring function that approximates the binding free energy (ΔG).[15] A more negative score indicates a more favorable interaction. Docking allows us to:

-

Screen virtual libraries of indolizine derivatives against a specific target.

-

Understand the key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic interactions) that stabilize the complex.

-

Guide SAR studies by suggesting which functional groups on the indolizine scaffold are critical for binding and which can be modified to improve potency or selectivity.

-

-

Field-Proven Insights: Studies have successfully used docking to rationalize the anti-tubercular activity of indolizines by modeling their binding to the enoyl-acyl carrier protein reductase (InhA).[3][15][16] Similarly, docking simulations have elucidated the binding mode of indolizine derivatives in the active site of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[17] In these studies, the computational results consistently correlate well with experimental inhibitory activities.

-

Step 1: Receptor Preparation:

-

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

-